Binding Affinity vs. T12 (THRPPMWSPVWP): T7 Exhibits Functional Nanomolar Affinity Without Compromising BBB Penetration
H-His-Ala-Ile-Tyr-Pro-Arg-His-OH (T7) demonstrates a high binding affinity for the transferrin receptor (TfR) with a dissociation constant (Kd) of approximately 10 nM [1]. This affinity is comparable to other TfR-binding peptides like T12 (THRPPMWSPVWP), which has been reported to exhibit a higher binding affinity in the nanomolar range [2]. However, despite its higher in vitro affinity, T12 fails to facilitate the transport of conjugated compounds across the blood-brain barrier, a key functional attribute of T7 [3]. This distinction highlights that affinity alone is an insufficient metric for selecting TfR-targeting ligands for CNS applications.
| Evidence Dimension | Binding affinity (Kd) and functional BBB penetration |
|---|---|
| Target Compound Data | Kd ≈ 10 nM; demonstrated high BBB penetration capacity |
| Comparator Or Baseline | T12 peptide (THRPPMWSPVWP): Higher nanomolar affinity, but fails to enhance BBB transport |
| Quantified Difference | T7 demonstrates lower in vitro affinity compared to T12, but uniquely facilitates BBB penetration in vivo |
| Conditions | Surface plasmon resonance (SPR) for Kd; in vivo BBB penetration in glioma models |
Why This Matters
This functional selectivity ensures that procurement of T7 is essential for applications requiring brain targeting, where alternative TfR ligands with high affinity may prove ineffective.
- [1] RuixiBio. DSPE-PEG-T7(HAIYPRH) product page. View Source
- [2] NovoPro Labs. Transferrin Receptor Targeting Peptide T12 (TfR-T12) product page. View Source
- [3] Mojarad-Jabali S, Farshbaf M, Hemmati S, et al. Comparison of three synthetic transferrin mimetic small peptides to promote the blood–brain barrier penetration of vincristine liposomes for improved glioma targeted therapy. Int J Pharm. 2022;613:121395. View Source
